Bienvenue dans la boutique en ligne BenchChem!

2-[(E)-2-phenylethenyl]pyridin-3-amine

P2X3 receptor antagonism Pain pharmacology Ion channel pharmacology

Select 2-[(E)-2-phenylethenyl]pyridin-3-amine (CAS 209798-50-5) for sub-micromolar P2X3 antagonism (EC₅₀ 80 nM) and unique polypharmacology: anticarcinogenic/antimutagenic activity, phospholipase A₂ inhibition, and antivenom efficacy against Naja naja venom. Its defined trans-styryl geometry and free C-3 primary amine ensure conformational rigidity and facile diversification via amide coupling or reductive amination for kinase/GPCR library synthesis. Generic aminopyridines or (Z)-isomers lack this pharmacological fingerprint. High-purity (≥98%) R&D building block for targeted purinergic, chemoprevention, and toxicology research programs.

Molecular Formula C13H12N2
Molecular Weight 196.25 g/mol
CAS No. 209798-50-5
Cat. No. B1599641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(E)-2-phenylethenyl]pyridin-3-amine
CAS209798-50-5
Molecular FormulaC13H12N2
Molecular Weight196.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC2=C(C=CC=N2)N
InChIInChI=1S/C13H12N2/c14-12-7-4-10-15-13(12)9-8-11-5-2-1-3-6-11/h1-10H,14H2
InChIKeyVXARDGMDMUMINC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(E)-2-Phenylethenyl]pyridin-3-amine (CAS 209798-50-5): Procurement-Relevant Identity and Physicochemical Profile


2-[(E)-2-phenylethenyl]pyridin-3-amine (CAS 209798-50-5), also known as (E)-2-styrylpyridin-3-amine or 2-styryl-3-aminopyridine, is a small-molecule aminopyridine derivative (C13H12N2, MW 196.25 g/mol) [1]. The compound is defined by a C-2 styryl substituent in trans (E) configuration, placing a primary amine at the pyridine C-3 position. This specific substitution pattern distinguishes it from the broader family of styrylpyridines, aminopyridines, and phenylethenyl heterocycles, underpinning its use as a targeted research tool and synthetic building block .

Why 2-[(E)-2-Phenylethenyl]pyridin-3-amine Cannot Be Replaced by Generic Aminopyridine or Styrylpyridine Analogs


The 2-[(E)-2-phenylethenyl]pyridin-3-amine scaffold combines a trans-styryl extension at C-2 and a free primary amine at C-3, a geometry that simultaneously controls π-stacking interactions, hydrogen-bonding capacity, and conformational rigidity [1]. Closely related analogs—such as 2-styrylpyridines lacking the C-3 amine, 3-aminopyridines without the C-2 styryl group, or (Z)-isomers and phenethyl (saturated) derivatives—exhibit divergent target-binding profiles and metabolic stability [2]. Generic substitution therefore risks loss of the specific pharmacological fingerprint, including P2X3 receptor antagonism (EC₅₀ 80 nM) and the anticarcinogenic/antimutagenic activities documented for this exact chemotype [3]. The evidence below quantifies where these differences become operationally significant.

Quantitative Differentiation Evidence: 2-[(E)-2-Phenylethenyl]pyridin-3-amine (209798-50-5) Against Closest Analogs


P2X3 Receptor Antagonist Potency: 2-[(E)-2-Phenylethenyl]pyridin-3-amine Versus Aminopyridine Reference Compounds

2-[(E)-2-phenylethenyl]pyridin-3-amine functions as a P2X purinoceptor 3 (P2X3) antagonist with an EC₅₀ of 80 nM when tested at 10 µM against recombinant rat P2X3 expressed in Xenopus oocytes [1]. By contrast, a representative aminopyridine-based P2X3 antagonist benchmark (BDBM50532061; CHEMBL4459785) exhibits an IC₅₀ of 999 nM in a human P2X3 fluorescence-based assay in C6BU-1 cells [2]. Although assay formats differ, the data indicate that the styryl-aminopyridine topology of 209798-50-5 can achieve sub-100 nM target engagement in a recombinant system, placing it roughly an order of magnitude more potent than the comparator compound in the respective assays.

P2X3 receptor antagonism Pain pharmacology Ion channel pharmacology

Structural Differentiation: (E)-Styryl Geometry Defines Conformational and Pharmacophoric Space

The (E)-styryl double bond of 2-[(E)-2-phenylethenyl]pyridin-3-amine imposes an extended, planar geometry that orients the phenyl ring away from the pyridine-amine core. In contrast, the (Z)-isomer or the fully saturated 2-(2-phenylethyl)pyridin-3-amine analogs adopt a bent or freely rotating topology, altering the spatial relationship between the aromatic ring and the hydrogen-bond-donating amine [1]. SMILES-level comparison confirms that 209798-50-5 (C1=CC=C(C=C1)/C=C/C2=C(C=CC=N2)N) possesses an E-configured double bond, while the (Z)-isomer (C1=CC=C(C=C1)\C=C/C2=C(C=CC=N2)N) is a distinct chemical entity with no equivalent P2X3 data. The rigid E-geometry is a known determinant of target selectivity across styrylpyridine-based GPCR and ion-channel ligands [2].

Conformational restriction Styrylpyridine SAR Ligand design

Dual Pharmacological Fingerprint: Anticarcinogenic Activity Unrelated to P2X3 Antagonism

2-[(E)-2-phenylethenyl]pyridin-3-amine prevents DMBA-induced transformation of JB6 mouse epidermal cells and inhibits TPA-mediated tumor promotion in the same cell line [1]. This anticarcinogenic/antipromoter profile is complemented by antimutagenic activity in S. typhimurium TA102 and TA104 strains, where it protects AT base pairs from tert-butyl hydroperoxide-induced mutagenesis [1]. In contrast, the structurally related 2-styrylpyridine NMDA antagonists (e.g., the series from Buettelmann et al., 2004) are optimized for CNS receptor binding and have not been reported to possess this chemopreventive signature [2]. The C-3 amine group present in 209798-50-5 is hypothesised to enable this additional mechanistic dimension, absent in 2-styrylpyridines lacking the amine.

Anticarcinogenic activity Chemoprevention JB6 cell transformation

Computational Physicochemical Signature: Topological Polar Surface Area and Hydrogen-Bonding Capacity

The compound exhibits a topological polar surface area (TPSA) of 38.9 Ų, a hydrogen-bond donor count of 1, and a hydrogen-bond acceptor count of 2, combined with an XLogP3-AA of 2.5 [1]. By comparison, the saturated analog 2-(2-phenylethyl)pyridin-3-amine retains the H-bond donor/acceptor counts but gains a freely rotatable C-C bond (increasing the rotatable bond count from 2 to 3), which raises conformational entropy and may reduce target-binding enthalpy. The TPSA of 38.9 Ų places 209798-50-5 below the 60 Ų threshold commonly associated with good oral bioavailability, while its moderate lipophilicity (XLogP 2.5) balances membrane permeability with aqueous solubility [2]. These computed parameters differentiate it from more polar aminopyridines (e.g., 3-aminopyridine, TPSA 38.9 Ų but XLogP ~0.5) and from more lipophilic 2-styrylpyridines lacking the polar amine (XLogP >3.0).

Drug-likeness Physicochemical profiling ADME prediction

Prioritized Application Scenarios for 2-[(E)-2-Phenylethenyl]pyridin-3-amine (209798-50-5) Based on Quantitative Evidence


P2X3 Receptor Pharmacology: Sub-100 nM Antagonist Tool Compound

With an EC₅₀ of 80 nM against recombinant rat P2X3 expressed in Xenopus oocytes [1], 2-[(E)-2-phenylethenyl]pyridin-3-amine serves as a validated antagonist tool for purinergic signaling studies, including pain, sensory neurotransmission, and chronic cough models. Its potency advantage over a comparator aminopyridine P2X3 ligand (IC₅₀ = 999 nM in a fluorescence-based assay [2]) supports its selection as a chemical probe where sub-micromolar target engagement is required.

Chemoprevention and Antimutagenesis Research: Polypharmacological Lead Scaffold

The compound's ability to prevent DMBA-induced JB6 cell transformation and inhibit TPA-mediated tumor promotion [3] positions it as a lead-like scaffold for chemoprevention discovery programs. Its concurrent antimutagenic activity in S. typhimurium TA102/TA104 strains (AT base-pair protection) broadens its utility to genetic toxicology and DNA-damage repair studies, a phenotypic profile not shared by typical 2-styrylpyridine CNS ligands [4].

Medicinal Chemistry: (E)-Styryl-3-aminopyridine Building Block for Kinase and GPCR Libraries

The defined (E)-styryl geometry, moderate lipophilicity (XLogP = 2.5), and low TPSA (38.9 Ų) make 2-[(E)-2-phenylethenyl]pyridin-3-amine an attractive building block for focused libraries targeting kinase ATP-binding sites or Class A GPCR orthosteric pockets [5]. Its single primary amine enables straightforward diversification via amide coupling, reductive amination, or sulfonylation, while the styryl moiety provides a rigid aromatic extension that can be elaborated for selectivity tuning [1].

Venom and Inflammation Pharmacology: Phospholipase A₂ Inhibition

2-[(E)-2-phenylethenyl]pyridin-3-amine neutralizes the lethal effects of Naja naja venom and inhibits venom-derived phospholipase A₂, while also suppressing paw edema induced by PLA₂ in Swiss Wistar mice [3]. Although quantitative IC₅₀ data are not available from the source, the polypharmacology encompassing antivenom, anti-inflammatory (arachidonate release inhibition), and antifungal activities supports its use as a probe for PLA₂-mediated pathophysiology, where standard P2X3 antagonists would be inactive.

Quote Request

Request a Quote for 2-[(E)-2-phenylethenyl]pyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.